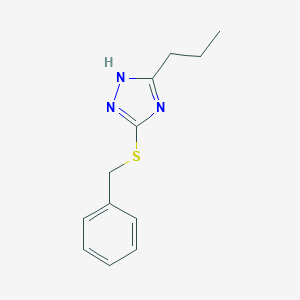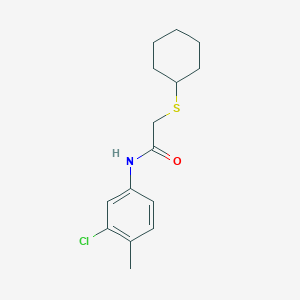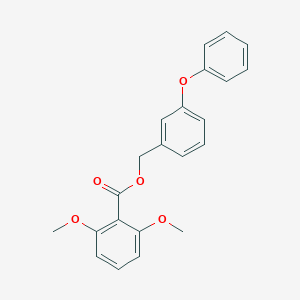
3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole varies depending on its application. In medicine, it has been found to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of neurodegenerative diseases. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. In agriculture, 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole acts by inhibiting the activity of key enzymes involved in the growth and development of plants and insects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole vary depending on its application. In medicine, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. In agriculture, 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole has been found to inhibit the growth and development of plants and insects, leading to reduced crop damage and increased yields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole in lab experiments include its broad range of potential applications, its relatively simple synthesis method, and its low toxicity. However, there are also some limitations associated with its use, including its limited solubility in water, its potential to form unstable intermediates during synthesis, and its potential for side reactions that can lead to the formation of unwanted byproducts.
Direcciones Futuras
There are several future directions for research on 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole. In medicine, further studies are needed to determine its potential as a drug candidate for the treatment of neurodegenerative diseases and cancer. In agriculture, research is needed to optimize its use as a growth regulator and insecticide. In material science, further studies are needed to determine its potential as a corrosion inhibitor for metals. Overall, 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole has significant potential for a wide range of applications, and future research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole involves the reaction of benzyl mercaptan, propyl bromide, and sodium azide in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature. The resulting product is then purified using column chromatography to obtain pure 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole.
Aplicaciones Científicas De Investigación
3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit antitumor, antimicrobial, and antifungal activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole has been shown to have herbicidal and insecticidal properties. It has also been used as a growth regulator for crops such as rice and wheat. In material science, 3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole has been investigated for its potential use as a corrosion inhibitor for metals.
Propiedades
Nombre del producto |
3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole |
|---|---|
Fórmula molecular |
C12H15N3S |
Peso molecular |
233.33 g/mol |
Nombre IUPAC |
3-benzylsulfanyl-5-propyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C12H15N3S/c1-2-6-11-13-12(15-14-11)16-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,13,14,15) |
Clave InChI |
WKSSNXIHZRNSBI-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NN1)SCC2=CC=CC=C2 |
SMILES canónico |
CCCC1=NC(=NN1)SCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)

![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)
![N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide](/img/structure/B255393.png)



![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)
![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)
![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B255411.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)
